molecular formula C15H20O3 B1251928 Hypnophilin CAS No. 80677-96-9

Hypnophilin

Cat. No. B1251928
CAS RN: 80677-96-9
M. Wt: 248.32 g/mol
InChI Key: FBSAMOXBBLSEEW-ZYHYCFKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypnophilin is a sesquiterpenoid.
Hypnophilin is a natural product found in Lentinus crinitus and Lentinus connatus with data available.

Scientific Research Applications

Cytotoxic and Proapoptotic Activities

Hypnophilin (HNP), a sesquiterpene isolated from Lentinus cf. strigosus, shows potential in cancer research. In a study on UACC‐62 cells (human skin melanoma cell line), HNP demonstrated cytotoxicity, leading to DNA fragmentation and morphological alterations. These effects are associated with an increase in intracellular calcium concentration, suggesting HNP's relevance in exploring new anticancer approaches (Pinto et al., 2013).

Potential in Treating Trypanosomatidae Diseases

Hypnophilin has shown significant inhibitory activity on Trypanosoma cruzi trypanothione reductase (TR). It also inhibits the growth of T. cruzi amastigotes and Leishmania (Leishmania) amazonensis amastigotes in vitro, indicating its potential as a prototype drug for chemotherapy of diseases caused by Trypanosomatidae (Souza-Fagundes et al., 2010).

Structural Elucidation and Synthesis

Research has focused on elucidating the structure of hypnophilin and related compounds, which is essential for understanding its biochemical properties and potential applications. For instance, the structures of hypnophilin, pleurotellic acid, and pleurotellol were determined through spectral investigations, revealing a rearranged hirsutane skeleton (Giannetti et al., 1986). Additionally, a synthetic route to hypnophilin was developed, which is vital for further pharmaceutical research and application (Geng et al., 2002).

Antimalarial and Cytotoxic Activities

Hypnophilin-related compounds, such as connatusins A and B, have been isolated and studied for their antimalarial and cytotoxic activities. These studies are crucial in exploring new therapeutic agents for malaria and cancer (Rukachaisirikul et al., 2005).

Antibacterial and Antifungal Properties

Hypnophilin has also been identified for its antibiotically active properties. Studies have shown that hypnophilin and related compounds inhibit the growth of several bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Kupka et al., 1981).

properties

CAS RN

80677-96-9

Product Name

Hypnophilin

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,3R,6R,7R,8R,11S)-6-hydroxy-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-one

InChI

InChI=1S/C15H20O3/c1-7-10(16)12-15(18-12)6-8-5-13(2,3)11(17)9(8)14(7,15)4/h8-9,11-12,17H,1,5-6H2,2-4H3/t8-,9+,11-,12-,14+,15-/m1/s1

InChI Key

FBSAMOXBBLSEEW-ZYHYCFKLSA-N

Isomeric SMILES

C[C@]12[C@H]3[C@@H](C[C@@]14[C@H](O4)C(=O)C2=C)CC([C@@H]3O)(C)C

SMILES

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1O)C)C

Canonical SMILES

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1O)C)C

synonyms

hypnophilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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